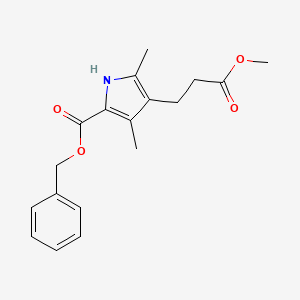
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Cat. No. B1330997
Key on ui cas rn:
20303-31-5
M. Wt: 315.4 g/mol
InChI Key: KCXNIAMRWFWMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673957B2
Procedure details


Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate (3.1 g, 9.8 mmol) was dissolved in acetone (100 mL). This solution was added with 10% Pd—C, and stirred at room temperature under hydrogen gas. When the starting material disappeared, the reaction mixture was filtered, and the filtrate was distilled under reduced pressure. The residue was added with trifluoroacetic acid (10 mL), and heated at 40° C. for 10 minutes under an argon flow. The reaction mixture was added with chloroform, and washed once with water, and the aqueous layer was extracted twice with chloroform. The organic phases were combined, washed once with aqueous Na2CO3 and once with water, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: CH2Cl2) to obtain the target compound as brown liquid (1.6 g, yield: 90%).
Quantity
3.1 g
Type
reactant
Reaction Step One



Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C(OC([C:11]1[NH:15][C:14]([CH3:16])=[C:13]([CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:12]=1[CH3:23])=O)C1C=CC=CC=1>CC(C)=O.[Pd]>[CH3:22][O:21][C:19]([CH2:18][CH2:17][C:13]1[C:12]([CH3:23])=[CH:11][NH:15][C:14]=1[CH3:16])=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature under hydrogen gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was added with trifluoroacetic acid (10 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 40° C. for 10 minutes under an argon flow
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with aqueous Na2CO3 and once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: CH2Cl2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)CCC1=C(NC=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
